molecular formula C17H16O2S2 B2583736 4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate CAS No. 329079-36-9

4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate

Cat. No.: B2583736
CAS No.: 329079-36-9
M. Wt: 316.43
InChI Key: ZVMGBZKTCBLRAA-UHFFFAOYSA-N
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Description

4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate is an organic compound with the molecular formula C17H16O2S2 It is characterized by the presence of a 1,3-dithiolan ring attached to a phenyl group, which is further esterified with phenylacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate typically involves the following steps:

    Formation of the 1,3-dithiolan ring: This can be achieved by reacting a suitable dithiol with a carbonyl compound in the presence of an acid catalyst. For example, 1,2-ethanedithiol can be reacted with a carbonyl compound to form the 1,3-dithiolan ring.

    Esterification: The phenylacetic acid is then esterified with the 4-(1,3-dithiolan-2-yl)phenol to form the final product. This step typically involves the use of an acid catalyst and a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the 1,3-dithiolan ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate has several scientific research applications, including:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as enzyme inhibitors or as probes for studying biological processes.

    Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The 1,3-dithiolan ring can act as a reactive moiety, participating in redox reactions or forming covalent bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Dithiolan-2-yl)phenol: Similar structure but lacks the ester group.

    1,2-Dithiolane: Contains a similar dithiolane ring but lacks the phenyl and ester groups.

    2-(1,3-Dithiolan-2-yl)phenyl acetate: Similar structure but with different substitution patterns.

Uniqueness

4-(1,3-Dithiolan-2-yl)phenyl 2-phenylacetate is unique due to the combination of the 1,3-dithiolan ring and the phenylacetate ester. This combination imparts specific chemical and physical properties that can be exploited in various applications, making it distinct from other similar compounds.

Properties

IUPAC Name

[4-(1,3-dithiolan-2-yl)phenyl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O2S2/c18-16(12-13-4-2-1-3-5-13)19-15-8-6-14(7-9-15)17-20-10-11-21-17/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMGBZKTCBLRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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